(4-Methyl-3-nitropyridin-2-yl)methanol
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Overview
Description
(4-Methyl-3-nitropyridin-2-yl)methanol is an organic compound with the molecular formula C₇H₈N₂O₃ It is a derivative of pyridine, featuring a nitro group at the 3-position, a methyl group at the 4-position, and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-nitropyridin-2-yl)methanol can be achieved through several methods. One common approach involves the nitration of 4-methylpyridine to yield 4-methyl-3-nitropyridine, followed by the reduction of the nitro group to form the corresponding amine. The final step involves the oxidation of the amine to produce this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-3-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-Methyl-3-nitropyridine-2-carboxylic acid.
Reduction: 4-Methyl-3-aminopyridin-2-yl)methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methyl-3-nitropyridin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methyl-3-nitropyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxymethyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-4-nitropyridin-2-yl)methanol: Similar structure but with the methyl and nitro groups swapped.
4-Methyl-3-nitropyridine: Lacks the hydroxymethyl group.
3-Nitropyridine: Lacks both the methyl and hydroxymethyl groups.
Uniqueness
(4-Methyl-3-nitropyridin-2-yl)methanol is unique due to the presence of both the nitro and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
(4-methyl-3-nitropyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8N2O3/c1-5-2-3-8-6(4-10)7(5)9(11)12/h2-3,10H,4H2,1H3 |
InChI Key |
IRDZGMWLNGZVRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)CO)[N+](=O)[O-] |
Origin of Product |
United States |
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